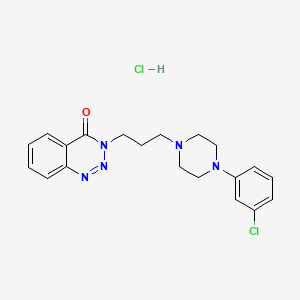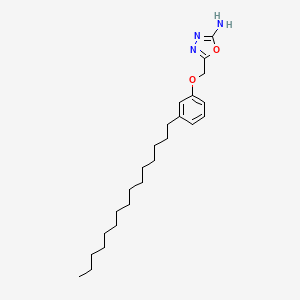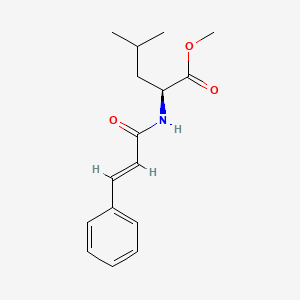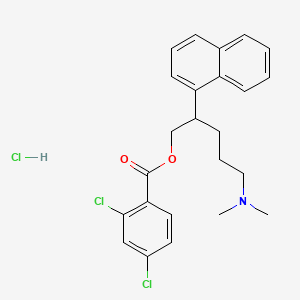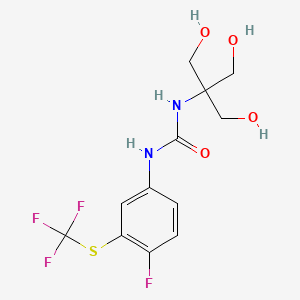
N-Cinnamoyl-D,L-norleucine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cinnamoyl-D,L-norleucine methyl ester is a synthetic organic compound with the molecular formula C16H21NO3. It consists of 21 hydrogen atoms, 16 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamoyl-D,L-norleucine methyl ester typically involves the reaction of cinnamoyl chloride with D,L-norleucine methyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Cinnamoyl-D,L-norleucine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New ester or amide derivatives.
Scientific Research Applications
N-Cinnamoyl-D,L-norleucine methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cinnamoyl-D,L-norleucine methyl ester involves its interaction with specific molecular targets. For instance, cinnamoyl derivatives have been shown to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed antimicrobial and antifungal properties .
Comparison with Similar Compounds
Similar Compounds
- N-Cinnamoyl-D,L-leucine methyl ester
- N-Cinnamoyl-D,L-valine methyl ester
- N-Cinnamoyl-D,L-isoleucine methyl ester
Uniqueness
N-Cinnamoyl-D,L-norleucine methyl ester is unique due to its specific structural features, such as the presence of a norleucine methyl ester moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other cinnamoyl derivatives.
Properties
CAS No. |
127750-58-7 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
methyl (2S)-2-[[(E)-3-phenylprop-2-enoyl]amino]hexanoate |
InChI |
InChI=1S/C16H21NO3/c1-3-4-10-14(16(19)20-2)17-15(18)12-11-13-8-6-5-7-9-13/h5-9,11-12,14H,3-4,10H2,1-2H3,(H,17,18)/b12-11+/t14-/m0/s1 |
InChI Key |
WQISKJZRURINCI-GETOMWPZSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCCCC(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


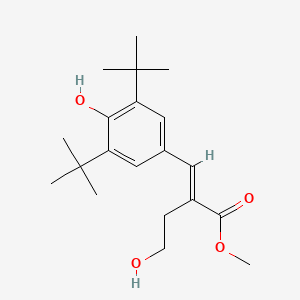

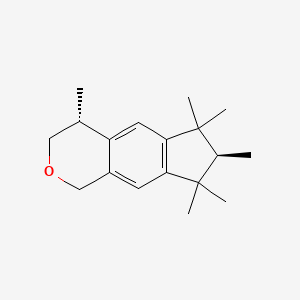
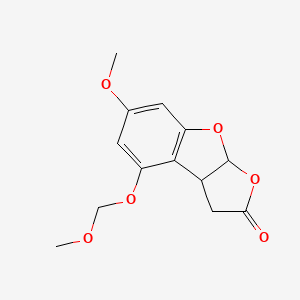
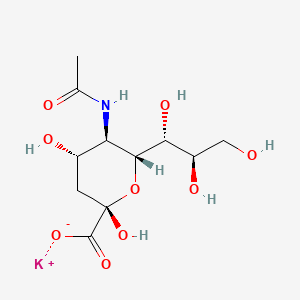
![2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-](/img/structure/B12745826.png)
